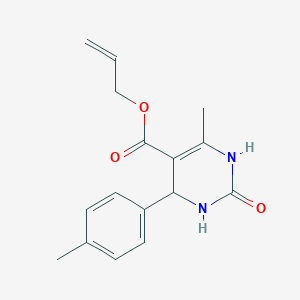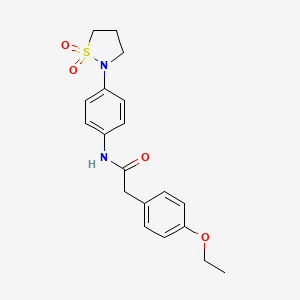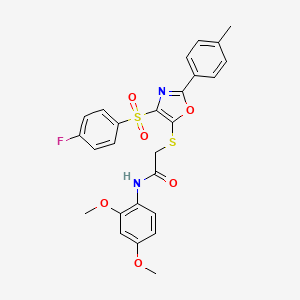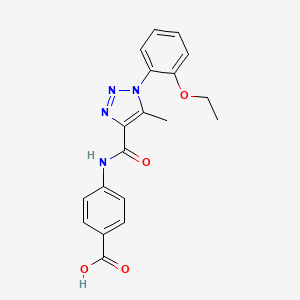![molecular formula C15H17N3O2 B2438165 4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 478259-53-9](/img/structure/B2438165.png)
4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a propionyl group (a three-carbon chain ending in a carbonyl group) and a carboxamide group (a carbonyl group attached to a nitrogen). The nitrogen in the carboxamide group is further attached to an ethyl group (a two-carbon chain) and a pyridinyl group (a six-membered aromatic ring with two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The propionyl and ethyl groups are aliphatic, meaning they are part of non-aromatic carbon chains .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the polar amide group might make this compound somewhat soluble in water, while the nonpolar propionyl and ethyl groups might make it soluble in organic solvents .Aplicaciones Científicas De Investigación
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Analgesic Properties
Antimicrobial Applications
Organic Synthesis and Medicinal Chemistry
Propiedades
IUPAC Name |
4-propanoyl-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-14(19)11-9-13(18-10-11)15(20)17-8-6-12-5-3-4-7-16-12/h3-5,7,9-10,18H,2,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSIAQWVTHFMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2438082.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)




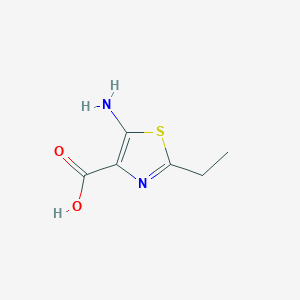


![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)
